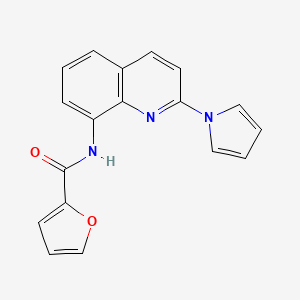
8-(2-呋喃甲酰胺基)喹啉-1-吡咯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide is a complex organic compound that features a quinoline ring fused with a pyrrole ring and a furan-2-carboxamide group
科学研究应用
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in material science for the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
Target of Action
Compounds with similar structures, such as quinolinyl-pyrazoles, have been studied extensively due to their versatility in many significant fields and their distinctive interaction with cells
Mode of Action
It is suggested that the compound might interact with its targets through the formation of new c–c and c–n bonds
Biochemical Pathways
For instance, quinolinyl-pyrazoles have been shown to interact with cells in a way that is associated with bioassay
Result of Action
It is suggested that the compound might cause changes in the cellular environment through the formation of new c–c and c–n bonds
生化分析
Biochemical Properties
The molecular conformation of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide is stabilized by intramolecular N—H.N and C—H.O hydrogen bonds . The N—H.N is bifurcated towards the two N atoms of the two quinoline rings . This unique structure may allow it to interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Cellular Effects
. For instance, quinoline-containing pyrazole heterocycles have demonstrated excellent tumor growth inhibition, oral PK, and binding properties with 208 different protein kinases .
Molecular Mechanism
The molecular mechanism of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide is not fully understood. The intramolecular hydrogen bonds and the weak intermolecular π–π interactions present involving the quinoline rings suggest potential binding interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the attachment of the furan-2-carboxamide group under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the pyrrole or furan rings .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives, pyrrole-containing molecules, and furan-based compounds. Examples include quinoline-2-carboxamide, pyrrole-2-carboxamide, and furan-2-carboxamide .
Uniqueness
What sets N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide apart is its unique combination of these three functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(2-pyrrol-1-ylquinolin-8-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-18(15-7-4-12-23-15)19-14-6-3-5-13-8-9-16(20-17(13)14)21-10-1-2-11-21/h1-12H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAIJWNUSLLIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
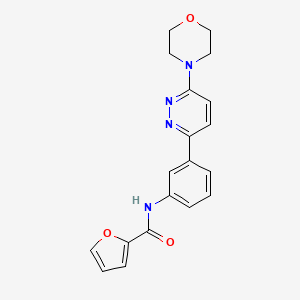
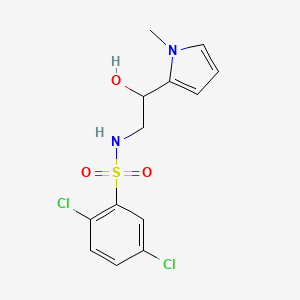

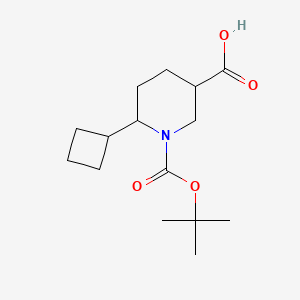
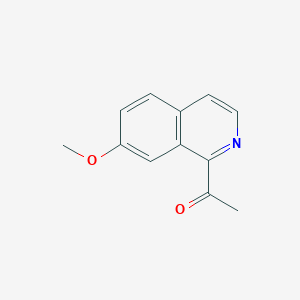
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2573573.png)
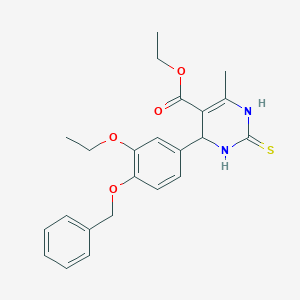
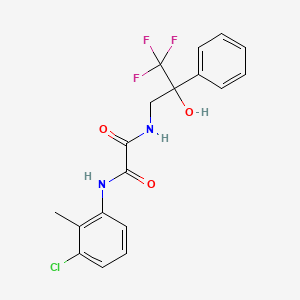
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573579.png)
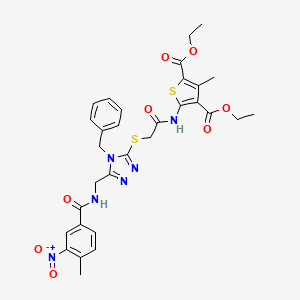
![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2573583.png)
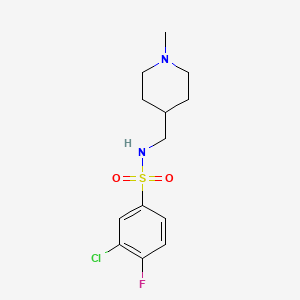
![1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2573585.png)
